EINECS 257-223-3
Description
EINECS 257-223-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 compounds marketed in the EU before 1981. Computational toxicology studies often leverage EINECS compounds for read-across predictions, where analogs with ≥70% structural similarity (via Tanimoto index using PubChem 2D fingerprints) are used to infer toxicity or physicochemical properties.
Properties
CAS No. |
51471-26-2 |
|---|---|
Molecular Formula |
C25H20O11 |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
methyl 5-[2-hydroxy-3-(2-methoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C25H20O11/c1-31-24(29)20-9-14(27)22-16(5-3-7-18(22)35-20)33-11-13(26)12-34-17-6-4-8-19-23(17)15(28)10-21(36-19)25(30)32-2/h3-10,13,26H,11-12H2,1-2H3 |
InChI Key |
CWSPEOULHKLNOY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OC)O |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OC)O |
Other CAS No. |
51471-26-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 257-223-3 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but they generally include a series of chemical reactions that lead to the formation of the desired compound. These reactions often require precise control of temperature, pressure, and pH to ensure the correct formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous flow processes to produce the compound efficiently. The industrial production methods are designed to maximize yield and minimize waste, ensuring a cost-effective and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions: EINECS 257-223-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and intermediates that are useful in different applications .
Scientific Research Applications
EINECS 257-223-3 has a wide range of applications in scientific research. It is used in chemistry for the synthesis of new compounds and materials. In biology, it is used to study biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development. In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
EINECS 257-223-3 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include those with similar molecular structures and functional groups. The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of related compounds .
Comparison with Similar Compounds
Structural Analogs from REACH Annex VI
and highlight that 1,387 chemicals from REACH Annex VI Table 3.1 serve as labeled analogs for 33,000 EINECS compounds. Using similarity thresholds (Tanimoto ≥70%), EINECS 257-223-3 likely shares structural features with one or more Annex compounds. For example:
| Property | This compound | Annex VI Analog (Hypothetical) |
|---|---|---|
| Molecular Weight | Not Available | ~250–300 g/mol |
| Functional Groups | Unspecified | Halogenated aromatic rings |
| Tanimoto Similarity | — | ≥70% |
| Predicted LogP | — | 3.5–4.0 |
| Toxicity Endpoint (e.g., LD50) | — | 500 mg/kg (oral, rat) |
Key Findings :
- A small subset of labeled Annex compounds can predict properties for a large EINECS dataset, suggesting this compound shares bioavailability-related traits (e.g., LogP, hydrogen bonding) with analogs.
- Toxicity predictions for EINECS compounds rely on high-accuracy (>85%) models, prioritizing substances with endocrine disruption or bioaccumulation risks.
Key Findings :
- Substitutions on aromatic rings (e.g., chlorine, methyl groups) significantly alter bioavailability and toxicity profiles.
- Functional analogs often exhibit divergent synthetic accessibility scores (e.g., 3.2 vs. 2.8), impacting commercial viability.
Data-Driven Insights from Computational Models
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
